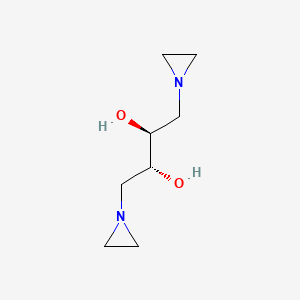
Erythritol aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythritol aziridine is a compound that combines the properties of erythritol, a sugar alcohol, and aziridine, a three-membered nitrogen-containing heterocycle. Erythritol is widely known for its use as a low-calorie sweetener, while aziridine is recognized for its high reactivity due to ring strain. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythritol aziridine typically involves the reaction of erythritol with aziridine under specific conditions. One common method is the nucleophilic ring-opening reaction of aziridines, where erythritol acts as a nucleophile. This reaction can be catalyzed by acids or bases, depending on the desired product and reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as catalytic hydrogenation or enzymatic processes. These methods aim to optimize yield and purity while minimizing by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Erythritol aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions include various amines, alcohols, and other nitrogen-containing heterocycles .
Scientific Research Applications
Erythritol aziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as anticancer and antimicrobial agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of erythritol aziridine involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and nucleic acids, thereby affecting their function. The compound’s ability to form covalent bonds with biological targets underlies its potential therapeutic applications .
Comparison with Similar Compounds
Aziridine: A simpler analog with similar reactivity but without the erythritol component.
Azetidine: A four-membered nitrogen-containing ring with different reactivity and applications.
Erythritol: A sugar alcohol used primarily as a sweetener, lacking the reactivity of the aziridine ring.
Uniqueness: Erythritol aziridine is unique due to the combination of erythritol’s biocompatibility and aziridine’s reactivity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
21401-28-5 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S,3R)-1,4-bis(aziridin-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C8H16N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h7-8,11-12H,1-6H2/t7-,8+ |
InChI Key |
COMAQBNTHGBLNQ-OCAPTIKFSA-N |
Isomeric SMILES |
C1CN1C[C@H]([C@H](CN2CC2)O)O |
Canonical SMILES |
C1CN1CC(C(CN2CC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
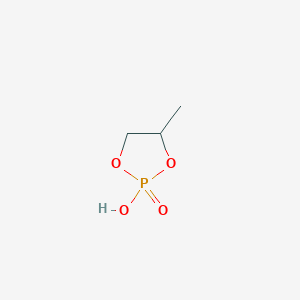

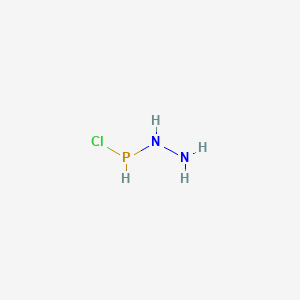
![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)

![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
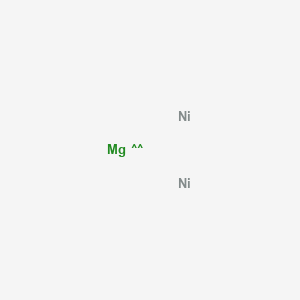
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)


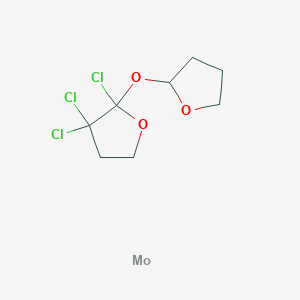
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)

